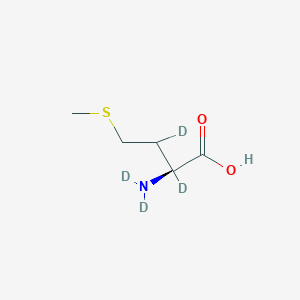

l-Methionine-d4

Description

Foundational Role of Methionine Metabolism and One-Carbon Cycle in Cellular Physiology

Methionine is an essential sulfur-containing amino acid that plays a central role in numerous physiological processes. researchgate.netontosight.ai It is a fundamental building block for protein synthesis and serves as the precursor for other sulfur-containing compounds like cysteine and taurine. researchgate.netontosight.ai Beyond its role in protein structure, methionine is a key component of one-carbon metabolism. nih.govmdpi.com

The one-carbon cycle is a complex network of interconnected biochemical reactions that mediate the transfer of one-carbon units. nih.govcreative-proteomics.com This cycle is crucial for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, and for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids. creative-proteomics.comfrontiersin.org

The central molecule in the methionine cycle is S-adenosylmethionine (SAM), which is formed from the reaction of methionine and ATP, catalyzed by methionine adenosyltransferase (MAT). nih.govcreative-proteomics.com SAM is the universal methyl donor for most methylation reactions in the cell. nih.govfrontiersin.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine to continue the cycle or be directed to the transsulfuration pathway for cysteine synthesis. wikipedia.org This intricate metabolic hub is vital for cellular homeostasis, epigenetic regulation, and antioxidant defense. mdpi.comfrontiersin.org

Overview of Deuterated Methionine Isotopologues as Research Tools

Deuterated methionine isotopologues, such as l-Methionine-d4, are powerful tools in metabolic research. medchemexpress.commedchemexpress.com The deuterium (B1214612) atoms in this compound serve as a stable isotopic label, allowing researchers to trace the journey of methionine through various metabolic pathways without altering its fundamental chemical properties. metsol.com These labeled compounds are particularly useful in mass spectrometry-based applications, where the mass difference between the deuterated and non-deuterated forms allows for their distinct detection and quantification. isotope.com

The applications of deuterated methionine are diverse. In proteomics, it can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify changes in protein abundance between different cell populations. medchemexpress.commedchemexpress.com In metabolic flux analysis, it helps to determine the rates of methionine and one-carbon metabolism. nih.govmdpi.com Furthermore, deuterated methionine has been employed in studies of protein dynamics and to investigate the biosynthesis of various metabolites. biorxiv.orgacs.org

| Deuterated Methionine Isotopologue | Common Applications |

| This compound | Metabolic flux analysis, Proteomics (SILAC), Internal standard for mass spectrometry. medchemexpress.commedchemexpress.commedchemexpress.combiorxiv.org |

| l-Methionine-d3 (methyl-d3) | Tracing methyl group transfers, Studies of S-adenosylmethionine-dependent reactions. nih.govnih.gov |

| l-Methionine-d8 | In vivo metabolic imaging with techniques like stimulated Raman scattering (SRS) microscopy. nih.gov |

| l-Methionine (B1676389) (2,3,3,4,4-D₅, methyl-¹³CH₃) | Biomolecular NMR studies of protein structure and dynamics. isotope.com |

Historical Context and Evolution of Isotopic Tracing with this compound

The concept of using isotopes as tracers in biological research dates back to the early 20th century, with initial studies employing radioactive isotopes. wikipedia.org George de Hevesy was awarded the Nobel Prize in Chemistry in 1943 for his pioneering work on the use of isotopes as tracers. wikipedia.org The development of stable isotope tracers provided a safer alternative, broadening the scope of metabolic research. metsol.com

The use of isotopically labeled methionine has a long history. Early studies with radioactively labeled methionine, such as ³⁵S-methionine, were instrumental in elucidating the pathways of protein synthesis and sulfur metabolism. wikipedia.org With the advent of more sophisticated analytical techniques like mass spectrometry and NMR, the focus shifted towards stable isotopes.

The synthesis and application of deuterated methionine isotopologues have evolved in parallel with advancements in analytical instrumentation. High-resolution mass spectrometry, for instance, allows for the precise measurement of isotopic enrichment in metabolites and proteins, providing detailed insights into metabolic dynamics. osti.govresearchgate.net Initially used primarily as internal standards for quantification, the applications of compounds like this compound have expanded significantly. medchemexpress.comnih.gov Today, they are integral to systems biology approaches that aim to understand the complex interplay of metabolic networks in health and disease. frontiersin.org For example, recent studies have utilized deuterated methionine to image metabolic activity in living organisms at the subcellular level and to trace the biosynthesis of complex natural products. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3-dideuterio-2-(dideuterioamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D,4D/hD2/t2?,4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-WDNFZIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CSC)[C@@]([2H])(C(=O)O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis, Characterization, and Purity Assessment of L Methionine D4 for Research Applications

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of l-Methionine-d4 involves the precise introduction of four deuterium atoms into the L-methionine (B1676389) molecule. The positions of these deuterium atoms are crucial for the compound's application and are typically on the ethyl group (C3 and C4 positions). zeptometrix.com

Isotopic Exchange Reactions and Precursor Labeling Strategies

The incorporation of deuterium into the methionine structure can be achieved through various synthetic routes. One common approach involves starting with a deuterated precursor. For instance, a deuterated analog of a key intermediate in the methionine biosynthesis pathway can be used. In microorganisms, the biosynthesis of methionine is part of the aspartate family pathway. wikipedia.org Synthetic strategies can mimic these biological routes by using deuterated building blocks.

Another strategy is the use of isotopic exchange reactions, where hydrogen atoms in the target molecule or a precursor are replaced with deuterium atoms from a deuterium-rich source, such as deuterium oxide (D₂O), under specific catalytic conditions. rsc.org Late-stage deuteration of peptides and proteins in an alkaline phosphate (B84403) solution has been demonstrated, indicating the feasibility of exchange reactions at non-exchangeable sites under controlled conditions. rsc.org

For the synthesis of this compound specifically, a common precursor is a deuterated homoserine derivative. For example, O-succinyl-L-homoserine or O-acetyl-L-homoserine can be synthesized with deuterium atoms at the desired positions. google.comgoogle.com These precursors are then reacted with a methylthiol source to yield the final this compound product. google.comgoogle.com

Stereochemical Considerations in this compound Synthesis

Maintaining the natural L-stereochemistry of the amino acid is paramount during the synthesis of this compound. The biological activity and utility as a tracer for natural metabolic pathways are dependent on the correct stereoisomer. medchemexpress.com Enzymatic synthesis methods are often preferred as they are inherently stereoselective. mdpi.comfrontiersin.org For instance, enzymes such as L-methionine γ-lyase can be used in the final steps of the synthesis to ensure the formation of the L-enantiomer. mdpi.com

When employing purely chemical synthesis routes, chiral pool strategies starting from a readily available chiral molecule, such as L-aspartic acid, can be utilized. gla.ac.uk This approach ensures that the stereocenter is maintained throughout the synthetic sequence. Chiral chromatography or resolution techniques can also be employed to separate the desired L-isomer from any racemic mixture that might be produced, although this is often less efficient. europa.eu

Analytical Techniques for Purity and Isotopic Enrichment Determination

The utility of this compound in research hinges on its chemical and isotopic purity. A suite of advanced analytical techniques is employed to verify these critical parameters.

High-Resolution Mass Spectrometry for Isotopic Abundance Profiling

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the isotopic enrichment and purity of this compound. researchgate.net This technique can differentiate between the deuterated compound and its unlabeled counterpart, as well as other isotopologues with fewer deuterium atoms. By analyzing the mass-to-charge ratio (m/z) with high precision, the exact mass of the molecule can be determined, confirming the incorporation of four deuterium atoms. massbank.eumassbank.eu

Tandem mass spectrometry (MS/MS) is also used to fragment the molecule, providing information about the location of the deuterium labels within the structure. nih.gov The fragmentation pattern of this compound will differ from that of unlabeled L-methionine, allowing for unambiguous identification and quantification.

Table 1: Illustrative Mass Spectrometry Data for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Enrichment (%) |

| l-Methionine | 150.1 | 104.1 | N/A |

| This compound | 154.1 | 108.1 | >98% |

This table is for illustrative purposes. Actual m/z values may vary slightly depending on the ionization method and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms within the this compound molecule. researchgate.net While ¹H NMR spectra can show the absence of signals at the positions where deuterium has been substituted, ²H (Deuterium) NMR provides direct evidence of the deuterium atoms and their chemical environment. chemicalbook.comhmdb.caresearchgate.net

By comparing the NMR spectra of this compound with that of unlabeled L-methionine, researchers can verify that the deuterium incorporation has occurred at the intended C3 and C4 positions and that no unexpected isotopic scrambling has taken place during the synthesis. researchgate.net

Table 2: Expected ¹H NMR Chemical Shift Changes in this compound

| Proton | L-Methionine (ppm) | This compound (ppm) |

| α-CH | ~3.8 | ~3.8 |

| β-CH₂ | ~2.2 | ~2.2 (singlet or reduced multiplet) |

| γ-CH₂ | ~2.6 | Signal absent |

| S-CH₃ | ~2.1 | ~2.1 |

This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and other experimental conditions.

Quality Control Standards and Best Practices for Research-Grade this compound

The quality of research-grade this compound is assured through rigorous quality control (QC) standards and best practices. These standards ensure that the product is suitable for its intended research applications.

Key QC parameters include:

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), ensuring the absence of other amino acids or synthetic byproducts. europa.eusielc.com A purity of ≥98% is generally required. merckmillipore.com

Isotopic Enrichment: Quantified by HRMS, this value indicates the percentage of molecules that are fully deuterated (d4). An isotopic enrichment of >98% is the standard for most applications.

Stereochemical Purity: Assessed using chiral chromatography or polarimetry to confirm that the product is the L-enantiomer.

Absence of Contaminants: Analysis for heavy metals and other potential contaminants is crucial, especially for in vivo studies. merckmillipore.com

Research-grade this compound should be accompanied by a comprehensive Certificate of Analysis (CoA) that details the results of these QC tests, providing researchers with the necessary information to confidently use the compound in their experiments. merckmillipore.com

L Methionine D4 in Metabolic Flux Analysis and Pathway Elucidation

Quantitative Tracing of Methionine and One-Carbon Metabolism Pathways

The use of labeled methionine isotopes is fundamental to understanding the kinetics of methionine and one-carbon metabolism. creative-proteomics.comnih.gov One-carbon metabolism comprises a series of reactions that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govtavernarakislab.gr The methionine cycle is a central component of this network, and tracers like l-methionine-d4 allow for the detailed investigation of its activity. creative-proteomics.com

The methionine cycle begins with the activation of methionine to form S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions. creative-proteomics.comtavernarakislab.gr This process is known as transmethylation. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can be remethylated to regenerate methionine, completing the cycle. tavernarakislab.grpeirsoncenter.com

Stable isotope tracing studies, for instance using deuterated methionine, have been instrumental in quantifying these fluxes in vivo. Research in piglets using intravenous and intragastric infusions of labeled methionine demonstrated that significant transmethylation and remethylation occur throughout the body. nih.govpnas.org These studies revealed that first-pass splanchnic (gut and liver) metabolism accounts for a substantial portion of whole-body methionine kinetics. nih.govpnas.org The gastrointestinal tissues themselves are a major site of these activities, contributing significantly to whole-body transmethylation and net homocysteine production. nih.govpnas.org

Table 1: Whole-Body Methionine Kinetics in Piglets Using Labeled Methionine Tracers

| Metabolic Flux | Intravenous Tracer Infusion (μmol·kg⁻¹·h⁻¹) | Intraduodenal Tracer Infusion (μmol·kg⁻¹·h⁻¹) |

| Transmethylation | 105 | 131 |

| Remethylation | 44 | 72 |

| Transsulfuration | 88 | 98 |

| Incorporation into Protein | 314 | 358 |

This table presents representative data adapted from studies investigating methionine metabolism. The data illustrates how stable isotope tracers are used to quantify metabolic fluxes under different conditions. pnas.org

Homocysteine stands at a critical metabolic crossroads: it can either be remethylated back to methionine or be irreversibly channeled into the transsulfuration pathway. peirsoncenter.comresearchgate.net This pathway converts homocysteine to cysteine, an important precursor for the synthesis of proteins and the major cellular antioxidant, glutathione (B108866). researchgate.netmdpi.com The first and rate-limiting step of this pathway is the condensation of homocysteine and serine to form cystathionine (B15957), catalyzed by the enzyme cystathionine β-synthase. tavernarakislab.grresearchgate.net

By tracing the fate of the this compound backbone, researchers can quantify the rate at which it is directed towards cysteine synthesis. Studies have shown that the gastrointestinal tract is a significant site for transsulfuration, contributing to approximately 23% of the whole-body flux in piglets. nih.gov This indicates that a substantial portion of dietary methionine is utilized for cysteine production in the gut, highlighting the organ's role in sulfur amino acid metabolism. pnas.org The activity of the transsulfuration pathway is responsive to the availability of precursors and can be induced under conditions of cysteine limitation to maintain cellular cysteine pools. nih.gov

De Novo Synthesis and Turnover Rates of Methionine Metabolites

Beyond pathway-level fluxes, this compound allows for the measurement of the synthesis and turnover rates of specific, crucial metabolites derived from methionine. This provides a deeper understanding of how the cell allocates this essential amino acid to various functions.

S-adenosylmethionine (SAM) is synthesized from methionine and ATP and serves as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.commdpi.com The rate of SAM synthesis and turnover is a critical indicator of the cell's methylation capacity. Following the methyl donation, SAM becomes S-adenosylhomocysteine (SAH). creative-proteomics.com The ratio of SAM to SAH is a key regulatory index of cellular methylation potential, as SAH is a potent inhibitor of most methyltransferase enzymes. nih.govmdpi.com

By introducing this compound (with the label on the methyl group, for example), the deuterium-labeled methyl group is transferred to SAM. The rate of appearance of labeled SAM and its subsequent conversion to labeled SAH can be tracked over time using mass spectrometry. researchgate.net This allows for the direct calculation of the flux through this critical node of one-carbon metabolism, providing insights into how methylation reactions are affected by physiological, pathological, or nutritional states. nih.govnih.gov

The transsulfuration pathway provides the sulfur atom from methionine for the de novo synthesis of cysteine. researchgate.net Cysteine is a semi-essential amino acid and the rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that is the most abundant endogenous antioxidant. researchgate.netmdpi.com Deficiencies in methionine can impair the transsulfuration pathway and significantly reduce the production of glutathione, thereby compromising cellular redox defense. researchgate.net

Using this compound, the labeled carbon skeleton (after the methyl group is removed) can be traced through homocysteine and cystathionine to newly synthesized cysteine. This labeled cysteine is then incorporated into glutathione. Studies have demonstrated that an oral load of methionine stimulates the synthesis of glutathione. nih.gov In a study involving healthy subjects and patients with cirrhosis, an oral L-methionine (B1676389) load led to a significant increase in plasma glutathione levels, demonstrating the direct precursor-product relationship. nih.gov

Table 2: Plasma Glutathione (GSH) Response to Oral L-Methionine Load

| Subject Group | Fasting Plasma GSH (μmol/L) | Peak Plasma GSH after Methionine Load (μmol/L) |

| Control Subjects | 3.9 | 10.2 |

| Patients with Cirrhosis | 1.6 | 3.2 |

This table is based on findings from a study where subjects were given an oral L-methionine load. nih.gov It illustrates the capacity for de novo GSH synthesis from a methionine precursor, a process that can be precisely traced using isotopic labeling.

Intercompartmental Exchange and Metabolic Pooling Dynamics of this compound

Metabolism is not uniform within a cell or an organism; it is highly compartmentalized. One-carbon metabolism, for instance, occurs in parallel within the cytosol, mitochondria, and nucleus. nih.govtavernarakislab.gr this compound tracing helps to unravel the complex dynamics of how methionine and its metabolites are transported and pooled between these different compartments and organs.

For example, tracer studies can distinguish between the fate of dietary methionine absorbed by the gut and metabolized by the liver (first-pass metabolism) versus methionine that enters the systemic circulation for use by peripheral tissues. nih.govpnas.org Research has shown that the gastrointestinal tissues consume a significant fraction (around 20%) of dietary methionine before it reaches the rest of the body. pnas.org Furthermore, studies investigating mitochondrial function have used isotope tracers to show how mitochondrial one-carbon metabolism contributes to cytosolic processes by exporting one-carbon units in the form of formate. elifesciences.org The ability to trace the movement of this compound across cellular and organ boundaries is crucial for building comprehensive models of metabolic regulation in health and disease.

Application in Investigating Methionine Dependence in Cellular Models

This compound, a stable isotope-labeled form of the essential amino acid L-methionine, serves as a powerful tracer in metabolic studies to investigate the phenomenon of methionine dependence in various cellular models, particularly in cancer research. medchemexpress.com Methionine dependence refers to the observation that many cancer cells, unlike their normal counterparts, are unable to proliferate when methionine is replaced in the culture medium by its immediate precursor, homocysteine. mdpi.comoncotarget.comnih.gov This metabolic vulnerability of cancer cells has been a subject of intense research, and this compound is instrumental in elucidating the underlying mechanisms.

Stable isotope tracing using deuterated methionine allows researchers to track the fate of methionine and its metabolites through various interconnected pathways. creative-proteomics.com This technique is crucial for understanding how cancer cells utilize methionine and why the substitution with homocysteine is detrimental to their survival.

A key application of this compound is in metabolic flux analysis, which quantifies the rates of metabolic reactions within a cell. nih.govresearchgate.net By introducing this compound into cell culture and analyzing the isotopic enrichment in downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can map the flow of methionine through critical pathways. nih.govnih.gov These pathways include protein synthesis, the transmethylation pathway for the production of S-adenosylmethionine (SAM), and the transsulfuration pathway. creative-proteomics.comnih.gov

Research has shown that many cancer types exhibit an elevated uptake of methionine compared to normal tissues. aacrjournals.orgmdpi.com this compound tracing studies can help determine how this increased uptake is channeled into various metabolic processes. For instance, studies in glioblastoma (GBM) models using stable isotope tracing have revealed that radiation treatment can acutely increase the levels of methionine-related metabolites and activate the conversion of methionine to SAM. aacrjournals.orgnih.gov This suggests a direct link between methionine metabolism and the cellular response to DNA damage.

Furthermore, investigations into methionine dependence have highlighted the differential metabolic wiring between methionine-dependent and methionine-independent cancer cells. mdpi.com While both cell types may detect the absence of methionine, their downstream responses differ significantly. nih.gov this compound tracing can precisely delineate these differences in pathway utilization. For example, such studies can quantify the flux of methionine into SAM synthesis, which is a critical methyl donor for DNA and histone methylation, processes often dysregulated in cancer. mdpi.com

The table below summarizes findings from studies that could theoretically employ this compound to investigate methionine dependence in different cellular models.

| Cellular Model | Key Finding Related to Methionine Metabolism | Potential Application of this compound |

| Human Melanoma Cell Lines (A101D vs. MeWo) | Methionine-dependent cells show greater changes in their transcriptome and proteome upon methionine restriction compared to methionine-independent cells. nih.gov | To trace and quantify the differential flux of methionine into protein synthesis and other metabolic pathways between the two cell lines. |

| Glioblastoma (GBM) Models | Radiation therapy increases the conversion of methionine to S-adenosylmethionine (SAM). aacrjournals.orgnih.gov | To measure the rate of SAM synthesis from exogenous methionine following radiation, elucidating the link between DNA repair and methionine metabolism. |

| Triple-Negative Breast Cancer (TNBC) Cell Lines | Methionine deprivation has the most significant inhibitory effect on cell migration and invasion among essential amino acids. oncotarget.com | To track how methionine and its metabolites contribute to the synthesis of molecules involved in cell motility and invasion. |

| Human Fibrosarcoma Cell Line | The transmethylation and propylamine (B44156) transfer fluxes each account for about 15% of the net methionine uptake. nih.gov | To precisely quantify the partitioning of methionine between major metabolic pathways and how this is altered in methionine-dependent states. |

By providing a quantitative and dynamic view of methionine metabolism, this compound is an indispensable tool for dissecting the complexities of methionine dependence in cancer cells. The insights gained from these studies are crucial for developing therapeutic strategies that exploit this metabolic vulnerability, such as dietary methionine restriction or the inhibition of key enzymes in the methionine metabolic network. mdpi.comaacrjournals.org

Applications of L Methionine D4 in Protein and Peptide Dynamics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with l-Methionine-d4

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. acs.orgckgas.com The method involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. ckgas.com One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version. The use of this compound as the "heavy" amino acid offers specific advantages and requires certain methodological considerations.

Principles and Methodological Adaptations for Deuterated Methionine

The core principle of SILAC is the in vivo incorporation of an isotopically labeled amino acid into all newly synthesized proteins. ckgas.com After several cell divisions, the entire proteome of the "heavy" cell population becomes labeled. When the "light" and "heavy" cell populations are combined, the mass spectrometer can distinguish between peptides from each by a specific mass shift corresponding to the incorporated heavy isotope. sigmaaldrich.com

While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are the most common isotopes used in SILAC, deuterium (B1214612) (²H or D) is also employed. sigmaaldrich.com this compound contains four deuterium atoms, typically on the methyl group, creating a predictable mass shift. However, a key methodological consideration when using deuterated compounds is the potential for chromatographic separation from their non-deuterated counterparts during reversed-phase liquid chromatography (LC) which precedes mass spectrometry. sigmaaldrich.com This can adversely affect co-elution and, consequently, the accuracy of quantification. Therefore, careful optimization of LC gradients and conditions is necessary to ensure that the "light" (l-Methionine) and "heavy" (this compound) peptide pairs elute together for accurate comparison.

Quantitative Proteomics for Differential Protein Expression Analysis

SILAC using this compound enables the precise relative quantification of thousands of proteins between different experimental conditions. For instance, researchers can compare a control cell population (grown with "light" l-Methionine) to a treated cell population (grown with "heavy" this compound). After the respective treatments, the cell populations are mixed, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS.

For every peptide containing methionine, the mass spectrum will show two peaks separated by the mass difference of the d4-label. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the parent protein in the two cell populations. This approach has been used to study changes in protein expression in response to various stimuli, in disease models, and during different cellular processes. ckgas.com

Quantification of Protein Synthesis and Degradation Rates

Understanding the balance between protein synthesis and degradation—collectively known as protein turnover—is crucial for comprehending how cells maintain homeostasis or adapt to new conditions. This compound is an effective tracer for measuring these dynamic processes.

Assessment of Protein Turnover and Half-Lives

Metabolic labeling with stable isotopes is a robust method for assessing protein turnover. researchgate.net By introducing this compound into the cellular environment, researchers can measure the rate at which the heavy label is incorporated into specific proteins. This rate of incorporation is a direct measure of the fractional synthesis rate (FSR) of the protein. mdpi.com

Over time, the rate of new protein synthesis and the degradation of existing proteins determine the protein's half-life. By monitoring the incorporation of this compound into a protein and its subsequent dilution as the protein is degraded and replaced with newly synthesized (unlabeled or differently labeled) versions, researchers can calculate protein-specific turnover rates and half-lives. researchgate.netnih.gov This dynamic proteome profiling provides deeper insights than static measurements of protein abundance alone, revealing how changes in either synthesis or degradation contribute to the regulation of protein levels. ljmu.ac.uk

The table below illustrates hypothetical data from a protein turnover experiment using this compound, showing how different proteins within the same cell can have vastly different rates of synthesis.

| Protein | Fractional Synthesis Rate (%/day) | Function |

| Protein Kinase A | 8.5 | Cell Signaling |

| Actin, cytoplasmic 1 | 2.1 | Cytoskeleton |

| Histone H3.3 | 1.5 | Chromatin Structure |

| Collagen Alpha-1 | 0.6 | Extracellular Matrix |

This table contains illustrative data based on typical findings in protein turnover studies.

Pulse-Chase Labeling Strategies with this compound

Pulse-chase analysis is a classic technique used to follow the fate of a molecule or a group of molecules over time. wikipedia.org In the context of proteomics, this compound can be used as the labeling agent.

The experiment consists of two phases:

Pulse: Cells are briefly exposed to a medium containing this compound. During this period, newly synthesized proteins incorporate the "heavy" amino acid, effectively tagging a cohort of proteins made within that time frame. wikipedia.orgpnas.org

Chase: The this compound medium is removed and replaced with a medium containing an excess of "light" (unlabeled) l-Methionine (B1676389). This prevents further incorporation of the heavy label. wikipedia.org

By collecting and analyzing samples at various time points during the chase period, researchers can track the labeled protein cohort. This allows for the study of various cellular processes, including protein folding, trafficking through different cellular compartments, assembly into larger complexes, and eventual degradation. wikipedia.orgsemanticscholar.org The disappearance of the d4-labeled protein over time provides a direct measurement of its degradation rate. researchgate.net

Analysis of Post-Translational Modifications Involving Methionine Residues

Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. uwaterloo.ca L-Methionine residues are subject to specific PTMs, most notably oxidation. Methionine oxidation can be a result of oxidative stress but also functions as a regulated signaling mechanism. researchgate.netnih.gov

A significant challenge in studying methionine oxidation is the potential for it to occur artificially during sample preparation and analysis. nih.gov Using this compound in metabolic labeling experiments can help address this. By labeling the proteome with heavy methionine, researchers can more confidently distinguish between PTMs that occurred in vivo versus those that happened ex vivo.

Furthermore, a specialized SILAC approach known as "heavy methyl SILAC" utilizes labeled methionine to trace methylation events. sigmaaldrich.com Since S-adenosyl-L-methionine (AdoMet), the cell's primary methyl group donor, is derived from methionine, growing cells with this compound (where the methyl group is deuterated) results in the transfer of a heavy methyl group to proteins and other molecules. uwaterloo.ca This allows for the quantitative analysis of protein methylation, a PTM crucial for epigenetic regulation and cell signaling. mdpi.com

Investigating Methionine Oxidation and its Reversibility

Methionine is particularly susceptible to oxidation by reactive oxygen species (ROS), which converts it to methionine sulfoxide (B87167) (Met-O). mdpi.comopenaccesspub.org This modification can alter protein structure and function, and its accumulation is considered a biomarker of oxidative stress. medchemexpress.com Crucially, this oxidation is often reversible through the action of a family of enzymes known as methionine sulfoxide reductases (Msrs), which catalyze the reduction of Met-O back to methionine. mdpi.comnih.gov This reversible cycle positions methionine residues as key players in cellular antioxidant defense and redox signaling. nih.govnih.gov

In proteomics research, this compound is employed as an internal standard for the accurate quantification of methionine oxidation. lumiprobe.commedchemexpress.com In a typical mass spectrometry experiment, a known quantity of a synthetic peptide containing this compound is added to a biological sample. nih.gov During analysis, the mass spectrometer can differentiate between the 'light' peptides from the biological sample (containing natural L-methionine or its oxidized form, Met-O) and the 'heavy' standard (containing this compound). By comparing the signal intensities, researchers can precisely calculate the absolute amount of both methionine and methionine sulfoxide in the sample.

This quantitative approach allows for detailed investigation into the kinetics of methionine oxidation under various conditions of cellular stress and the corresponding efficiency of the Msr repair system. For example, researchers can measure the change in the ratio of Met-O to Met following exposure to an oxidant, providing a quantitative measure of oxidative damage to specific proteins.

Table 1: Illustrative Mass Spectrometry Data for a Peptide Containing Methionine

The following interactive table demonstrates how this compound is used to quantify methionine oxidation. The mass-to-charge (m/z) ratio of a peptide changes predictably with oxidation and isotopic labeling, allowing for distinct measurement.

| Peptide State | Modification | Isotopic Label | Theoretical Mass Change (Da) | Example m/z (Monoisotopic) |

| Native Peptide | Unmodified L-Methionine | None | 0 | 1250.60 |

| Oxidized Peptide | L-Methionine Sulfoxide | None | +16 | 1266.60 |

| Internal Standard | Unmodified this compound | Deuterium (d4) | +4 | 1254.62 |

This table illustrates the principle of using mass shifts for quantification. Actual m/z values depend on the specific peptide sequence and charge state.

Role of Methionine in Protein Methylation Dynamics

Protein methylation is a critical post-translational modification that regulates numerous cellular functions, including gene expression through histone modification, signal transduction, and protein stability. mdpi.combiorxiv.org The universal donor for these methylation reactions is S-adenosylmethionine (SAM), a molecule synthesized from L-methionine and ATP in a pathway known as the methionine cycle. creative-proteomics.comnih.gov

This compound is instrumental in studying the dynamics of protein methylation using a technique analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). mdpi.comthermofisher.com When cells are grown in a medium where natural methionine is replaced with this compound, they metabolize it to produce a "heavy" version of the methyl donor, SAM-d4. mdpi.com Cellular enzymes called methyltransferases then use this heavy SAM to transfer a deuterated methyl group onto target proteins.

Mass spectrometry can readily distinguish between a peptide carrying a normal methyl group (CH3, ~14 Da mass addition) and one carrying a deuterated methyl group (CD3H, as the d4 is on the ethylamino backbone, the transferred methyl group would be deuterated, e.g., CD3, ~17 Da mass addition, or more complex depending on the specific d4 labeling pattern and metabolic processing). This mass difference allows researchers to track the rate of new methylation events over time. By measuring the ratio of "heavy" to "light" methylated proteins after a specific stimulus or at different time points, scientists can quantify the turnover and dynamics of protein methylation. mdpi.com This approach has been used to study the dynamic turnover of histone methylation, providing crucial insights into epigenetic regulation. mdpi.comcreative-proteomics.com

Table 2: Research Findings on Histone Methylation Dynamics Using a Heavy Methionine Isotope Approach

This table presents hypothetical data from a study investigating the effect of a cellular stimulus on the methylation of a specific histone H3 lysine (B10760008) residue (H3K9), illustrating how isotopic labeling reveals the dynamics of the modification.

| Treatment Group | Time Point | Ratio of Heavy (d4-methylated) to Light Peptide | Interpretation |

| Control | 2 hours | 0.15 | Basal level of methylation turnover. |

| Stimulated | 2 hours | 0.45 | The stimulus significantly increased the rate of new methylation at this site. |

| Control | 24 hours | 0.60 | Standard turnover leads to gradual incorporation of the heavy label. |

| Stimulated | 24 hours | 0.85 | The initial rapid increase in methylation is sustained over time. |

This data is illustrative, based on the principles of heavy methyl SILAC and dynamic proteomic studies. mdpi.com

Research Applications of L Methionine D4 in in Vitro and in Vivo Non Human Biological Systems

Cellular Metabolism Studies with l-Methionine-d4

In vitro studies utilizing this compound have been instrumental in dissecting the intricate mechanisms of methionine metabolism at the cellular level. By introducing this labeled compound into cell cultures, researchers can monitor its incorporation into proteins and its conversion into key metabolites, offering a dynamic view of metabolic fluxes.

Investigation of Methionine Homeostasis in Cultured Cells

This compound is employed to study how cells maintain a stable internal environment, a process known as homeostasis, in response to varying methionine availability. For instance, in studies involving mouse embryonic fibroblast (MEF) cells, labeled homocysteine (homocysteine-3,3,4,4-d4) was used to trace the synthesis of heavy-labeled [D4]-methionine and [D4]-S-adenosylmethionine (SAM). This approach revealed that wild-type MEF cells synthesized significantly more methionine and SAM from labeled homocysteine compared to cells with a knockout of the NPRL2 gene, highlighting the role of this gene in maintaining methionine homeostasis nih.gov.

These tracer studies allow for the quantification of methionine uptake, consumption, and the efficiency of its recycling through the methionine salvage pathway. Such research is crucial for understanding how disruptions in methionine homeostasis can contribute to cellular dysfunction.

Response of Cellular Metabolic Networks to Methionine Perturbations

Cancer cells often exhibit an altered metabolism, including a heightened dependence on methionine. This compound has been used to investigate the metabolic responses of cancer cells to methionine stress. In studies with breast cancer cell lines, deuterium-labeled homocysteine was used to trace metabolic pathways. These studies revealed that under methionine stress, homocysteine metabolism is redirected towards the transsulfuration pathway and the synthesis of glutathione (B108866) nih.gov. This redirection was observed by tracking the formation of deuterated cystathionine (B15957) nih.gov.

By tracing the flow of the deuterium (B1214612) label from this compound through various metabolic pathways, researchers can identify key enzymatic steps and regulatory points that are affected by changes in methionine availability. This information is critical for understanding the metabolic adaptations of cancer cells and can inform the development of therapeutic strategies that target these metabolic vulnerabilities mednexus.orgnih.gov.

Animal Model Studies of Methionine Metabolism and Nutrition

In vivo studies in non-human animal models provide a more systemic understanding of methionine metabolism and its nutritional implications. This compound is a valuable tool in these studies, allowing for the examination of methionine kinetics, organ-specific metabolism, and the effects of dietary changes.

Elucidation of Methionine Kinetics and Distribution in Specific Organs (e.g., Liver)

The liver plays a central role in methionine metabolism. Studies in rats using deuterated methionine have been crucial in elucidating the catabolic pathways of this amino acid in the liver. The use of L-[methyl-2H3] methionine allowed researchers to track its conversion to various metabolites, including [methyl-2H3] sarcosine, and to monitor the clearance of the labeled methionine from the liver nih.govescholarship.org. These studies provide detailed information on the rates of metabolic conversion and the distribution of methionine-derived metabolites within this vital organ osti.gov.

Such research has demonstrated the rapid metabolism of methionine in the liver and has helped to quantify the flux through different metabolic routes, including transmethylation and transsulfuration pathways nih.govescholarship.orgosti.gov.

Dietary and Nutritional Modulations of Methionine Metabolism in Model Organisms

These studies have provided evidence that dietary methionine restriction can lead to significant alterations in metabolic pathways, affecting processes such as one-carbon metabolism and redox balance nih.govnih.gov.

| Model Organism | Dietary Modulation | Key Findings |

| Zucker diabetic fatty (ZDF) rats | High-methionine diet | Elevated plasma methionine and homocysteine levels, altered homocysteine metabolism under diabetic conditions. d-nb.info |

| Mice | Methionine-restricted diet | Inhibition of tumor growth in colorectal cancer models, alterations in one-carbon metabolism. nih.govnih.gov |

| Broiler chickens | L-Methionine (B1676389) vs. DL-Methionine supplementation | L-Methionine was more effective for weight gain, while DL-Methionine enhanced liver metabolism and reduced oxidative stress. nih.govnih.govveterinaryworld.org |

Characterization of Metabolic Adaptations in Genetically Modified Animal Models

Genetically modified animal models are invaluable for understanding the function of specific genes in metabolic pathways. The use of this compound in these models allows for the precise characterization of metabolic adaptations resulting from genetic alterations. For instance, studies in growth hormone transgenic mice have investigated how altered growth hormone signaling impacts the metabolic response to varying dietary methionine levels nih.gov. These studies revealed that the metabolic adaptations to methionine restriction, including changes in S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratios and glutathione levels, are dependent on an intact growth hormone signaling system nih.gov.

Role of this compound in Investigating Pathophysiological States in Model Systems

This compound, a stable isotope-labeled form of the essential amino acid methionine, serves as a powerful tracer in metabolic research. Its use in in vivo non-human biological systems allows for the dynamic tracking of methionine's metabolic fate without interfering with the biological processes being studied. physoc.org By replacing four hydrogen atoms with deuterium, this compound becomes distinguishable by mass spectrometry, enabling researchers to follow its incorporation into various metabolic pathways. nih.gov This methodology is crucial for elucidating the complex metabolic alterations that characterize various pathophysiological states in animal models.

Stable isotope tracers like this compound provide a dynamic view of metabolic fluxes, offering insights beyond the static measurements of metabolite concentrations. physoc.org This approach has proven invaluable for studying the pharmacokinetics of methionine and its conversion into key metabolites. For instance, studies in rats using deuterium-labeled methionine have allowed for the simultaneous determination of plasma concentrations of the administered tracer, its demethylated product homocysteine, and the remethylated methionine. nih.gov Such tracer kinetic studies are foundational for understanding how disease processes impact methionine metabolism.

Metabolic Reprogramming in Disease Models (e.g., specific metabolic disorders in animals)

The metabolic landscape of cells and organisms is often drastically reprogrammed during disease. This compound is instrumental in investigating these changes, particularly in animal models of metabolic disorders. Methionine metabolism is central to cellular function, linking protein synthesis, one-carbon metabolism (transmethylation), and the synthesis of the antioxidant glutathione via the transsulfuration pathway. nih.gov Dysregulation of these pathways is a hallmark of many diseases.

Animal models have been essential for understanding methionine nutrition and metabolism, as many animal feed formulations are plant-based and relatively low in methionine. nih.gov By introducing this compound into these models, researchers can quantify the rates of transmethylation, transsulfuration, and remethylation. nih.gov This technique has been applied to investigate conditions like diet-induced obesity. For example, C57BL/6J mice, a common model for studying obesity and insulin resistance, exhibit significant metabolic changes when fed a high-fat diet. plos.org While direct studies using this compound in this specific context are emerging, the principle of using deuterated methionine to trace metabolic shifts is well-established.

In a study investigating methionine pharmacokinetics in rats, intravenously administered [2H7]methionine was used to trace its metabolic fate. The appearance of metabolites such as [2H4]homocysteine and remethylated [2H4]methionine in the plasma was observed to be very rapid. nih.gov This type of study provides baseline data that is critical for identifying deviations in disease models. For example, in models of renal failure, impaired recycling of homocysteine to methionine is a major disturbance, a finding elucidated through stable isotope infusion techniques. nih.gov

Table 1: Pharmacokinetic and Metabolic Parameters of Deuterated Methionine in Rats

This table presents data from a study where rats were administered [2H7]methionine to track its metabolic conversion. The rapid appearance of metabolites highlights the dynamic nature of methionine metabolism.

| Parameter | Finding | Source |

| Tracer Used | [2H7]methionine | nih.gov |

| Model System | Sprague-Dawley Rats | nih.gov |

| Half-life of [2H7]methionine | 35.0 +/- 6.9 min | nih.gov |

| Metabolite Appearance | Rapid appearance of [2H4]homocysteine and [2H4]methionine | nih.gov |

| Fraction Remethylated | 0.185 +/- 0.028 of [2H7]methionine was remethylated to [2H4]methionine | nih.gov |

This interactive table summarizes key findings on the metabolic fate of deuterated methionine in a rat model, providing a quantitative basis for comparison in disease state investigations.

Interaction with Other Nutrient Metabolism in Animal Systems

The metabolism of methionine is intricately linked with that of several other key nutrients, particularly those involved in one-carbon metabolism, such as folate, vitamin B12, vitamin B6, and choline. nih.gov this compound is a critical tool for dissecting these complex interactions in animal systems. As the primary methyl donor, methionine, through its conversion to S-adenosylmethionine (SAM), provides methyl groups for a vast number of reactions, including the synthesis of creatine and phosphatidylcholine. nih.gov

The remethylation pathway, where homocysteine is converted back to methionine, directly involves folate and choline (via betaine). nih.gov Stable isotope studies in animal models can quantify the flux through these pathways and determine how they are affected by nutritional status or disease. For example, in sheep, infusion of labeled methionine has shown that remethylation activity is highest in the jejunum, liver, and kidney, but not in muscle or brain tissue, demonstrating tissue-specific metabolic activity. nih.gov

Furthermore, the transsulfuration pathway, which converts homocysteine to cysteine, is dependent on vitamin B6. nih.gov Cysteine is a precursor for the critical antioxidant glutathione. nih.gov By tracing the path of the deuterium label from this compound through homocysteine and into the transsulfuration pathway, researchers can assess the capacity for glutathione synthesis under various physiological and pathological conditions. Studies have also investigated the conversion of D-methionine to L-methionine in rats using [2H3]methionine, showing that this conversion is highly efficient, with over 90% of administered D-methionine being converted to the L-enantiomer. nih.gov This highlights the metabolic flexibility of animal systems in utilizing different forms of nutrients, a process that can be precisely quantified with stable isotope tracers.

Table 2: Investigating Methionine Metabolic Pathways with Deuterated Tracers in Animal Models

This table outlines key metabolic pathways involving methionine and how deuterated tracers are used to study their dynamics and interactions with other nutrients in various animal tissues.

| Metabolic Pathway | Key Interacting Nutrients | Animal Model Findings (using Deuterated Methionine) | Source |

| Remethylation | Folate, Vitamin B12, Choline (Betaine) | Demonstrated high remethylation activity in sheep jejunum, liver, and kidney. | nih.gov |

| Transmethylation | (Methyl group acceptor molecules) | Quantified the fraction of methionine participating in remethylation in rats. | nih.gov |

| Transsulfuration | Vitamin B6, Serine | Stable isotope techniques can calculate whole-body transsulfuration rates. | nih.gov |

| Stereoisomer Conversion | D-amino acid oxidase | Showed >90% conversion of D-[2H3]methionine to L-[2H3]methionine in rats. | nih.gov |

This interactive table illustrates the application of deuterated methionine in studying its major metabolic pathways and their interplay with other essential nutrients in non-human models.

Advanced Analytical and Computational Methodologies Utilizing L Methionine D4

Mass Spectrometry Platforms for l-Methionine-d4 Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound and its downstream metabolites. The ability to differentiate between the labeled and unlabeled forms of molecules provides a dynamic view of metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted platform for the high-throughput and quantitative analysis of this compound and its metabolites in various biological matrices. d-nb.infonih.gov This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, a biological sample, such as plasma or cell extract, is first subjected to a simple preparation procedure, which may involve deproteinization. nih.govnih.gov The extract is then injected into the LC system, where metabolites are separated based on their physicochemical properties. The separated compounds are then introduced into the mass spectrometer. For the analysis of methionine and its related metabolites, a specific set of precursor and product ion transitions, known as multiple reaction monitoring (MRM), is often employed to ensure high selectivity and sensitivity. restek.com

For instance, a rapid LC-MS/MS method can simultaneously quantify total homocysteine and methylmalonic acid without the need for derivatization. restek.com Furthermore, LC-MS/MS methods have been developed for the comprehensive analysis of the methionine cycle, enabling the simultaneous quantification of up to 17 metabolites, providing a detailed snapshot of this crucial pathway. d-nb.infonih.gov The use of isotopically labeled internal standards, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Table 1: Example LC-MS/MS Parameters for Methionine Pathway Metabolite Analysis

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| L-Methionine (B1676389) | 0.75 | 150.0 | 104.1 | + |

| DL-Homocysteine-d4 | 0.79 | 140.1 | 94.1 | + |

| L-Homocysteine | 0.81 | 136.2 | 90.1 | + |

| L-Cysteine | 1.00 | 122.1 | 76.0 | + |

| L-Homocystine | 1.29 | 268.9 | 136.0 | + |

This table is illustrative and based on data from a published method. lcms.cz Actual parameters may vary depending on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolite profiling, particularly for volatile and semi-volatile compounds. sigmaaldrich.com While many amino acids, including methionine, are non-volatile, they can be analyzed by GC-MS after a derivatization step to increase their volatility. nih.govmdpi.com

The derivatization process, often involving silylation or alkylation, makes the metabolites amenable to separation by gas chromatography. mdpi.com Following separation, the compounds are ionized and fragmented in the mass spectrometer, generating a characteristic mass spectrum that can be used for identification and quantification. GC-MS has been successfully applied to the analysis of methionine-related sulfur-containing compounds in biological samples like human saliva. nih.gov The high resolution of gas chromatography allows for the separation of closely related compounds, which is crucial for accurate metabolite identification. mdpi.com

Ultra-High-Resolution Mass Spectrometry for Isotope-Resolved Metabolomics

Ultra-high-resolution mass spectrometry (UHR-MS), often coupled with direct infusion techniques, offers unparalleled capabilities for stable isotope-resolved metabolomics (SIRM). researchgate.netnih.gov This technology can precisely measure the mass of molecules with very high accuracy, allowing for the differentiation of isotopologues – molecules that differ only in their isotopic composition. nih.gov

When this compound is introduced into a biological system, the deuterium (B1214612) atoms are incorporated into various downstream metabolites. UHR-MS can detect and quantify these deuterated species, providing a detailed map of metabolic fluxes. nih.govspringernature.com This approach is particularly powerful for studying complex metabolic networks where multiple pathways are active simultaneously. Direct infusion UHR-MS analysis, which bypasses the time-consuming chromatographic separation, is suitable for high-throughput screening of stable isotope-enriched amino acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive and non-destructive technique that provides unique insights into metabolic processes. nih.gov It allows for the in situ monitoring of metabolic fluxes and the structural elucidation of labeled compounds directly in intact cells or tissues. nih.govnih.gov

Deuterium NMR for Direct Observation of Metabolic Fluxes

Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing the metabolic fate of deuterium-labeled substrates like this compound. nih.govnih.gov The low natural abundance of deuterium (0.0115%) means that the signals from the labeled compound and its metabolites are detected with very high specificity against a low background. mdpi.com

In vivo ²H NMR studies have been used to investigate the hepatic metabolism of deuterated methionine in rats. nih.govnih.gov These studies have allowed researchers to observe the conversion of l-[methyl-²H₃]methionine to its metabolites in real-time, providing valuable information about the kinetics of the transmethylation pathway. nih.gov The rate of formation of labeled metabolites and the clearance of the labeled precursor can be monitored non-invasively, offering a dynamic view of metabolic processes as they occur within a living organism. nih.govmdpi.com

Multidimensional NMR for Structural Elucidation of Labeled Compounds

Multidimensional NMR techniques, such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for the structural elucidation of metabolites derived from isotopically labeled precursors. acs.orgresearchgate.netacs.org These experiments provide detailed information about the chemical environment of specific atoms within a molecule, enabling the unambiguous identification of novel metabolites.

By using l-methionine labeled with both ¹³C and deuterium, researchers can leverage the power of multidimensional NMR to trace the metabolic pathways with high precision. isotope.com For instance, 2D NMR has been used to study methionine metabolism in coccolithophores, identifying and quantifying the production of metabolites over time. researchgate.netacs.org The ability of NMR to provide detailed structural information is complementary to the high sensitivity of mass spectrometry, and the combination of these two techniques provides a comprehensive understanding of metabolic networks. researchgate.net

Chromatographic Separation Techniques for this compound and its Downstream Products

The analysis of this compound and its metabolic derivatives relies on high-resolution chromatographic techniques to separate these structurally similar compounds from complex biological matrices. The choice of method depends on the physicochemical properties of the analytes, particularly their polarity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of polar and hydrophilic compounds, making it exceptionally well-suited for this compound and its downstream products. nih.govosti.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent. researchgate.net This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. osti.gov

The primary advantage of HILIC is its ability to retain and separate highly polar compounds that show little or no retention on traditional reversed-phase columns. ucdavis.edunih.gov This often eliminates the need for chemical derivatization, a time-consuming step that can introduce variability into the analysis. osti.gov13cflux.net For instance, a method using a Raptor Polar X column under HILIC conditions achieved complete chromatographic separation of methionine and other metabolites in its pathway, such as homocysteine and cystathionine (B15957), in under four minutes. 13cflux.netwaters.com

The elution order in HILIC is based on the hydrophilicity of the compounds; less polar compounds elute first. nih.gov Methionine, having a relatively non-polar side chain compared to other amino acids, is among the first to elute from the column. researchgate.net The technique is highly compatible with mass spectrometry (MS), as the high organic content of the mobile phase promotes efficient spray ionization, leading to enhanced sensitivity. mdpi.com

Table 1: HILIC Columns and Conditions for Amino Acid Separation

| Column Type | Stationary Phase Chemistry | Mobile Phase Example | Application Note |

| Ascentis® Express HILIC | Fused-core silica (B1680970) with diol functional groups | Acetonitrile/Ammonium Formate Buffer | Separation of methionine oxidation products (sulfoxide, sulfone). mdpi.com |

| Raptor Polar X | Fused-core silica with a polar-modified ligand | Methanol/Water with Dithiothreitol (DTT) | Rapid separation of methionine pathway metabolites in plasma. 13cflux.net |

| SeQuant® ZIC-HILIC | Zwitterionic stationary phase | Acetonitrile/Ammonium Formate Buffer | Analysis of various polar metabolites, including amino acids. osti.govmdpi.com |

| Shim-pack Mix-HILIC | Polymeric (polymethacrylate) with polyamine groups | Acetonitrile/Ammonium Formate with Formic Acid | Simultaneous analysis of hydrophilic metabolites without ion-pair reagents. nih.gov |

Ion-Exchange Chromatography and Reverse-Phase Chromatography

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge by utilizing a charged stationary phase. waters.comnih.gov Since amino acids are zwitterions, their charge state is dependent on the pH of the mobile phase. github.io In cation-exchange chromatography, positively charged analytes bind to a negatively charged stationary phase. github.io This method is highly effective for separating multiple amino acids from each other and from other sample components. github.iolcms.cz For the analysis of this compound, IEC can be used to purify the labeled compound and its charged metabolites from biological samples. nih.gov The European Union reference method for quantifying methionine in various matrices relies on IEC coupled with detection after post-column derivatization. lcms.cz

Reverse-Phase Chromatography (RPC) is the most common mode of HPLC but is less straightforward for highly polar compounds like amino acids. github.iorsc.org In RPC, a non-polar stationary phase is used with a polar mobile phase. Unmodified amino acids typically have poor retention and selectivity on these columns. github.io To overcome this, pre-column derivatization is often employed. This process involves reacting the amino acids with a hydrophobic reagent, such as 9-fluorenylmethyl chloroformate (FMOC) or o-phthalaldehyde (B127526) (OPA), to increase their hydrophobicity and enable separation on a C18 column. researchgate.netdntb.gov.ua While effective, derivatization adds complexity and potential for error to the analytical workflow. osti.gov Nonetheless, validated RP-HPLC methods have been successfully developed for the determination of methionine and other amino acids in various samples. researchgate.netdntb.gov.ua

Bioinformatic and Computational Tools for Isotopic Data Analysis

Following the analytical measurement of this compound and its isotopically labeled downstream products, sophisticated computational tools are required to translate the raw mass spectrometry data into meaningful biological information, such as metabolic fluxes.

Software for Isotope Tracing and Flux Estimation

Metabolic Flux Analysis (MFA) is the computational method used to quantify the rates (fluxes) of reactions within a metabolic network. numberanalytics.comvueinnovations.com When using stable isotope tracers like this compound, the analysis is often referred to as ¹³C-MFA or, more broadly, isotope-assisted MFA (iMFA). numberanalytics.comresearchgate.net While many software packages are named for ¹³C, their underlying algorithms can often be adapted for other tracers like ²H (deuterium). mdpi.com

The workflow typically involves several steps:

Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes. researchgate.net Software tools like IsoCor, IsoCorrectoR, and PollyMID are designed for this purpose. mdpi.comnih.govoup.com

Flux Estimation: Corrected mass isotopomer distributions (MIDs) are then used as input for flux analysis software. These programs use iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. numberanalytics.com

Visualization: The results are often displayed on metabolic pathway maps for easier interpretation. lcms.cznih.gov

Table 2: Selected Software for Metabolic Flux Analysis (MFA)

| Software Name | Key Features | Availability | Primary Isotope Focus |

| 13CFLUX2 | High-performance simulator for steady-state MFA; supports various measurement types (MS, NMR). 13cflux.netnumberanalytics.com | Commercial; free for academic use. 13cflux.net | Carbon-13 |

| INCA (Isotopomer Network Compartmental Analysis) | Models both steady-state and non-stationary isotope labeling data; integrates MS and NMR data. researchgate.netvueinnovations.comnih.gov | Free for academic use (MATLAB-based). vueinnovations.com | Carbon-13, adaptable |

| VistaFlux | Qualitative flux analysis; integrates with Agilent TOF/Q-TOF data; supports ¹³C, ¹⁵N, and ²H tracers. lcms.cz | Commercial (Agilent). lcms.cz | ¹³C, ¹⁵N, ²H |

| OpenFLUX | Open-source software for ¹³C-based MFA. github.ionumberanalytics.com | Open-source. github.io | Carbon-13 |

| DIMet | Differential analysis of targeted isotope-labeled metabolomics data; performs statistical analysis on MIDs. researchgate.netoup.com | Open-source (Python, Galaxy). researchgate.net | Isotope-agnostic |

Mathematical Modeling of Metabolic Networks with Deuterated Tracers

The foundation of MFA is a mathematical model of the cell's metabolic network. nih.govfrontiersin.org This model consists of a series of biochemical reactions with known stoichiometry and atom transitions. escholarship.org When a deuterated tracer like this compound is introduced, the deuterium atoms are incorporated into various downstream metabolites. The specific pattern of deuterium labeling (i.e., the mass isotopomer distribution) in a product molecule is a direct consequence of the metabolic pathways that produced it. nih.gov

Mathematical models relate these labeling patterns to the underlying fluxes. nih.gov For a given set of fluxes, the model can predict the expected isotopic labeling of every metabolite in the network. By comparing these predictions to the experimental measurements, the software can iteratively adjust the flux values until the model's predictions closely match the observed data. numberanalytics.com

This process can be performed under two assumptions:

Isotopic Steady State: This assumes the labeling experiment has run long enough for the isotopic enrichment of all metabolites to become constant. The resulting algebraic equations are simpler to solve. nih.gov

Isotopically Non-stationary (INST-MFA): This approach models the change in isotopic labeling over time, which can provide more detailed information, especially about pathways with large metabolite pools or slow fluxes. nih.govacs.org

A study specifically modeling methionine metabolism demonstrated that by accounting for the exchange between intracellular and media methionine pools, it was possible to derive analytical expressions for fluxes through key pathways like transmethylation and propylamine (B44156) transfer. nih.gov This highlights how tailored mathematical models, when combined with data from deuterated tracers, can provide quantitative insights into specific and complex areas of metabolism. nih.gov

Emerging Research Directions and Future Prospects for L Methionine D4 Research

Integration of l-Methionine-d4 Tracing with Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Lipidomics)

The integration of this compound tracing with multi-omics platforms provides a systems-level view of cellular metabolism, offering deeper insights than any single approach could alone. nih.gov By tracking the deuterium-labeled methionine, researchers can simultaneously observe its fate across various molecular landscapes.

Metabolomics: This approach tracks the incorporation of the d4 label into methionine's downstream metabolites. creative-proteomics.com It allows for the quantitative analysis of metabolic fluxes through key pathways like the one-carbon metabolism, which is crucial for synthesizing S-adenosylmethionine (SAM), the universal methyl donor. nih.govnih.gov Untargeted metabolomics can reveal the global impact of metabolic perturbations, while targeted analysis provides precise quantification of specific metabolites. masseycancercenter.org

Proteomics: In proteomics, this compound is used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). silantes.com As cells grow, they incorporate this compound into newly synthesized proteins. silantes.com By using mass spectrometry to compare the ratio of labeled to unlabeled proteins between different experimental conditions, researchers can accurately quantify changes in protein expression and turnover. researchgate.netacs.org This technique is instrumental in understanding how cellular proteomes respond to various stimuli or disease states.

Lipidomics: The connection between methionine metabolism and lipid metabolism is significant. creative-proteomics.com SAM, derived from methionine, is essential for the methylation of phospholipids, a key step in membrane biology and signaling. creative-proteomics.commdpi.com By tracing this compound, researchers can investigate how alterations in methionine availability or metabolism impact the lipidome, providing insights into the interplay between these crucial metabolic networks. researchgate.net

Integrative multi-omics analyses, combining data from these fields, can create comprehensive models of cellular function. researchgate.net For example, a study could link changes in the metabolome (e.g., SAM levels) to alterations in the proteome (e.g., histone methyltransferase expression) and the lipidome (e.g., phospholipid composition), providing a holistic understanding of a biological process. researchgate.net

| Omics Field | Application of this compound | Key Insights Gained |

| Metabolomics | Tracing the d4 label through metabolic pathways. | Quantifying metabolic flux, especially in one-carbon metabolism. nih.gov |

| Proteomics | Use in SILAC for quantitative protein analysis. | Measuring protein synthesis, turnover, and expression changes. silantes.com |

| Lipidomics | Tracking the role of methionine-derived SAM in lipid methylation. | Understanding the regulation of phospholipid composition and signaling. creative-proteomics.commdpi.com |

Development of Novel Isotope Tracing Methodologies and Analytical Platforms

Advancements in analytical technology are continually expanding the capabilities of this compound tracing. nih.gov High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of stable isotope tracing, offering improved sensitivity and the ability to distinguish between different isotopes with high precision. nih.govfrontiersin.org

Recent developments focus on:

Enhanced Analytical Platforms: The move from lower resolution quadrupole systems to high-resolution instruments has been critical. nih.gov Modern MS platforms can more accurately distinguish deuterium (B1214612) (d) from carbon-13 (¹³C), which is crucial for complex labeling experiments. nih.gov This allows for more precise quantification and the ability to track multiple isotopic labels simultaneously. nih.gov

Computational Tools: The complexity of data generated from isotope tracing experiments necessitates sophisticated software. nih.gov Tools like MetTracer, DynaMet, and X13CMS are being developed to automate the analysis of isotopologue enrichment, correct for natural isotope abundance, and perform metabolic flux analysis. nih.gov

Dynamic and Spatial Analysis: Methodologies are evolving to capture not just steady-state metabolic fluxes but also their dynamics over time. springernature.com Furthermore, techniques like mass spectrometry imaging (MSI) are enabling the spatial mapping of labeled metabolites within tissues and even single cells, providing a new dimension to metabolic analysis. nih.govfrontiersin.org A novel approach using methyl[D₃]-¹³C-methionine has been developed to simultaneously measure muscle protein synthesis and breakdown in vitro. nih.gov

| Technology/Method | Advancement | Impact on this compound Research |

| High-Resolution Mass Spectrometry | Increased ability to distinguish isotopes and enhanced sensitivity. nih.gov | More accurate and complex multi-isotope tracing experiments. |

| Advanced Computational Software | Automated data processing and metabolic flux analysis. nih.gov | Faster and more reliable interpretation of large datasets. |

| Mass Spectrometry Imaging (MSI) | Spatial mapping of labeled molecules within tissues. nih.gov | Provides spatial context to metabolic pathway activity. |

| Dual-Tracer Methods | Simultaneous measurement of synthesis and breakdown. nih.gov | Offers a more comprehensive view of protein homeostasis. |

Exploration of this compound in Investigating Specific Biological Phenomena

The unique role of methionine as a precursor to the universal methyl donor, SAM, makes this compound an invaluable tool for studying epigenetic regulation and other fundamental biological processes. nih.gov

Epigenetics in Model Organisms: Methionine is vital for DNA and histone methylation, which are key epigenetic modifications that regulate gene expression. nih.govacs.org By feeding model organisms like Caenorhabditis elegans or mice this compound, researchers can trace the flow of methyl groups from methionine to DNA and histones. researchgate.netuzh.ch This allows for the quantification of methylation dynamics and provides insights into how diet and metabolism influence the epigenome. nih.gov Although C. elegans lacks DNA methylation, it is a powerful model for studying histone methylation's role in transgenerational epigenetic effects. researchgate.net

Aging Processes: Methionine metabolism is strongly linked to aging. microbialcell.com Dietary restriction of methionine has been shown to extend lifespan in various organisms, from yeast to rodents. nih.gov this compound can be used to study how metabolic pathways, such as protein turnover and the methionine cycle, are altered during the aging process. mdpi.complos.org For instance, studies have shown that in older individuals, brain levels of methionine and SAM decrease while homocysteine increases, indicating age-related defects in vitamin B12 processing and methionine metabolism. mdpi.com Tracing studies can elucidate the mechanisms by which methionine restriction imparts its anti-aging effects, potentially through reduced oxidative stress and altered nutrient signaling. nih.govresearchgate.net

| Biological Phenomenon | Role of this compound | Key Findings and Potential |

| Epigenetics | Tracing the methyl group from methionine to DNA and histones. nih.gov | Quantifying the dynamics of epigenetic modifications and their link to gene expression. nih.govacs.org |

| Aging | Investigating age-related changes in methionine metabolism and protein turnover. mdpi.comnih.gov | Elucidating the mechanisms of lifespan extension by methionine restriction and identifying metabolic markers of aging. nih.govplos.org |

Challenges and Opportunities in Quantitative Stable Isotope Labeling Research

While powerful, quantitative stable isotope labeling using tracers like this compound is not without its challenges. researchgate.net However, overcoming these hurdles presents significant opportunities for advancing biomedical research.

Challenges:

Cost and Availability: Stable isotope-labeled compounds can be expensive, which can be a limiting factor for large-scale or long-term studies. silantes.com

Metabolic Perturbations: The introduction of a labeled substrate can sometimes alter the very metabolic pathways being studied, an issue known as an isotope effect. Careful experimental design is required to minimize this.

In Vivo vs. In Vitro: Translating findings from cell culture (in vitro) to whole organisms (in vivo) is a significant challenge. uzh.ch The systemic complexity of an in vivo system, with its multiple interacting pools of metabolites, makes flux analysis much more difficult. nih.gov

Opportunities: